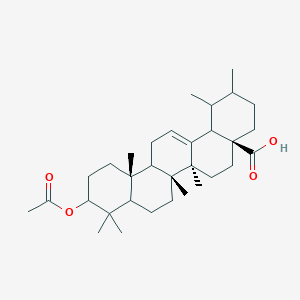

Ursolic acid acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C32H50O4 |

|---|---|

Molecular Weight |

498.7 g/mol |

IUPAC Name |

(4aS,6aS,6bR,12aR)-10-acetyloxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid |

InChI |

InChI=1S/C32H50O4/c1-19-11-16-32(27(34)35)18-17-30(7)22(26(32)20(19)2)9-10-24-29(6)14-13-25(36-21(3)33)28(4,5)23(29)12-15-31(24,30)8/h9,19-20,23-26H,10-18H2,1-8H3,(H,34,35)/t19?,20?,23?,24?,25?,26?,29-,30+,31+,32-/m0/s1 |

InChI Key |

PHFUCJXOLZAQNH-UYNFGPCASA-N |

Isomeric SMILES |

CC1CC[C@@]2(CC[C@@]3(C(=CCC4[C@]3(CCC5[C@@]4(CCC(C5(C)C)OC(=O)C)C)C)C2C1C)C)C(=O)O |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC(=O)C)C)C)C2C1C)C)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ursolic Acid Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of ursolic acid acetate (3-O-acetylursolic acid), a significant derivative of the naturally occurring pentacyclic triterpenoid, ursolic acid. Ursolic acid is widely recognized for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects. The acetylation of ursolic acid at the C-3 hydroxyl group is a common strategy to modify its physicochemical properties, such as solubility and lipophilicity, which can influence its bioavailability and biological activity. This document details the experimental protocols for its synthesis and the analytical techniques for its structural confirmation and purity assessment, tailored for professionals in chemical synthesis and drug discovery.

Synthesis of this compound

The most common method for synthesizing this compound is through the esterification of the C-3 hydroxyl group of ursolic acid using an acetylating agent. Acetic anhydride is widely used for this purpose, often in the presence of a base like pyridine, which acts as both a solvent and a catalyst, and sometimes with the addition of 4-dimethylaminopyridine (DMAP) to accelerate the reaction.

Synthesis Workflow

The overall process involves the acetylation of the starting material followed by purification to isolate the final product.

Caption: Workflow for the synthesis and purification of this compound.

Experimental Protocol: Acetylation of Ursolic Acid

This protocol is a representative procedure for the synthesis of this compound.

-

Dissolution: Dissolve ursolic acid (1.0 g, 2.19 mmol) in a mixture of anhydrous pyridine (10 mL) and tetrahydrofuran (THF) (20 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

Addition of Reagents: To the stirred solution, add acetic anhydride (1.5 mL, 15.8 mmol) dropwise. Add a catalytic amount of 4-dimethylaminopyridine (DMAP) (approx. 50 mg).

-

Reaction: Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of hexane:ethyl acetate (e.g., 7:3 v/v), visualizing with an anisaldehyde stain and heating. The disappearance of the starting material spot and the appearance of a new, less polar spot indicates reaction completion.

-

Work-up: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water (100 mL). Acidify the mixture to a pH of 3-4 with 1N HCl to neutralize the pyridine.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash successively with water (2 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude solid by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting from 95:5 to 80:20) to yield pure this compound as a white solid.

Data Presentation: Synthesis Parameters

The following table summarizes typical parameters and outcomes for the acetylation of ursolic acid.

| Parameter | Value/Condition | Reference |

| Starting Material | Ursolic Acid (UA) | |

| Reagents | Acetic Anhydride, Pyridine, DMAP | |

| Solvent | Tetrahydrofuran (THF), Pyridine | |

| Reaction Temperature | Room Temperature | |

| Reaction Time | 4 - 24 hours | |

| Purification Method | Silica Gel Column Chromatography | |

| Typical Yield | > 90% |

Characterization of this compound

Comprehensive characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. This involves a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure. ¹H NMR provides information on the proton environment, while ¹³C NMR details the carbon skeleton. The key spectral changes upon acetylation of ursolic acid are the downfield shift of the H-3 proton and the appearance of a new methyl signal from the acetyl group in the ¹H NMR spectrum, along with the appearance of ester carbonyl and methyl carbon signals in the ¹³C NMR spectrum.

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 300 or 500 MHz).

-

Data Processing: Process the acquired data (Fourier transformation, phase correction, and baseline correction) and integrate the signals in the ¹H NMR spectrum.

The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts for this compound.

Table: ¹H NMR Spectral Data (CDCl₃)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 | 4.51 | dd | 10.9, 5.5 |

| H-12 | 5.25 | t | 3.6 |

| Acetyl-CH₃ | 2.05 | s | - |

| Other Methyls | 0.75 - 1.08 | s, d | - |

Table: ¹³C NMR Spectral Data (CDCl₃)

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C-3 | 81.0 |

| C-12 | 125.7 |

| C-13 | 138.2 |

| C-28 (Carboxyl) | 181.2 |

| Acetyl C=O | 171.0 |

| Acetyl CH₃ | 21.3 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. Acetylation of ursolic acid results in the disappearance of the broad O-H stretching band of the hydroxyl group and the appearance of a strong C=O stretching band for the newly formed ester group.

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide (KBr) and pressing it into a thin disk, or run the analysis using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the FT-IR spectrum over a standard range (e.g., 4000-400 cm⁻¹).

| Functional Group | Wavenumber (cm⁻¹) | Description of Change |

| O-H (Carboxylic Acid) | ~3400 (broad) | Remains present |

| C-H (sp³ and sp²) | 2850-3000 | No significant change |

| C=O (Ester) | ~1735 | Appearance of a strong band |

| C=O (Carboxylic Acid) | ~1695 | No significant change |

| C-O (Ester) | ~1245 | Appearance of a strong band |

| O-H (Alcohol) | ~3430 (broad) | Disappearance of this band |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through fragmentation patterns. For this compound (C₃₂H₅₀O₄), the expected molecular weight is 498.74 g/mol .

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.

-

Data Acquisition: Infuse the sample into a mass spectrometer, typically using an Electrospray Ionization (ESI) source. Acquire the mass spectrum in positive or negative ion mode.

| Property | Value | Method |

| Molecular Formula | C₃₂H₅₀O₄ | - |

| Molecular Weight | 498.74 g/mol | - |

| [M+H]⁺ | m/z 499.37 | ESI-MS |

| [M+Na]⁺ | m/z 521.36 | ESI-MS |

| Melting Point | 289-290 °C | - |

| Optical Rotation | +62.3° (c=1.15 in CHCl₃) | Polarimetry |

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the synthesized compound. A sharp, single peak in the chromatogram indicates a high-purity sample.

-

Sample Preparation: Prepare a standard solution of the sample at a known concentration (e.g., 1 mg/mL) in the mobile phase or a compatible solvent.

-

Chromatographic Conditions: Set up the HPLC system with the appropriate column and mobile phase.

-

Analysis: Inject the sample and run the analysis, monitoring the eluent at a suitable wavelength (e.g., 210 nm).

| Parameter | Condition |

| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic mixture of Methanol:Water (acidified) or Acetonitrile:Water (acidified) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Column Temperature | 25 °C |

Relevant Biological Signaling Pathway

Ursolic acid and its derivatives are known to modulate multiple signaling pathways implicated in cancer cell proliferation, survival, and apoptosis. Understanding these pathways provides a critical context for drug development professionals. One of the key pathways affected is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers.

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by ursolic acid.

Ursolic acid has been shown to inhibit the phosphorylation of key proteins like Akt and mTOR. This inhibition blocks downstream signaling, leading to a decrease in cancer cell proliferation and survival, and the induction of apoptosis (programmed cell death). The development of derivatives like this compound is often aimed at enhancing this inhibitory activity or improving pharmacokinetic properties to make them more effective drug candidates.

Unveiling the Therapeutic Potential of Ursolic Acid Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ursolic acid acetate, a derivative of the naturally occurring pentacyclic triterpenoid ursolic acid, has garnered significant attention in pharmacological research. Exhibiting a broad spectrum of biological activities, this compound presents a promising scaffold for the development of novel therapeutics. This technical guide provides an in-depth overview of the pharmacological properties of this compound, focusing on its anti-inflammatory, anti-cancer, and metabolic regulatory effects. Detailed experimental protocols, quantitative data, and visualizations of key signaling pathways are presented to facilitate further research and drug development endeavors.

Core Pharmacological Properties

This compound demonstrates significant potential in several therapeutic areas, primarily through the modulation of key cellular signaling pathways. Its principal pharmacological effects include potent anti-inflammatory, anti-cancer, and anti-diabetic activities.

Anti-Inflammatory Properties

This compound has been shown to exert significant anti-inflammatory effects, making it a candidate for the treatment of inflammatory conditions such as rheumatoid arthritis.[1] Its mechanism of action primarily involves the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.

Oral administration of this compound in a murine model of rheumatoid arthritis led to a notable decrease in clinical symptoms, including paw thickness and joint inflammation.[1] The compound was observed to reduce the expansion of Th1/Th17 phenotype CD4+ T lymphocytes and the production of inflammatory cytokines.[1] At the molecular level, this compound effectively reduces the expression and production of inflammatory mediators, such as cytokines and matrix metalloproteinases (MMPs), by downregulating IKKα/β, IκBα, and consequently, nuclear factor-κB (NF-κB).[1]

Anti-Cancer Activity

Ursolic acid and its derivatives, including the acetate form, have demonstrated cytotoxic effects against a variety of cancer cell lines. The anti-cancer mechanism is multi-faceted, involving the induction of apoptosis, inhibition of proliferation, and suppression of metastasis. Key signaling pathways implicated in these effects include the PI3K/Akt/mTOR and MAPK pathways.

Studies have shown that ursolic acid can induce apoptosis by modulating the expression of Bcl-2 family proteins, leading to the activation of caspases.[2] Furthermore, it can arrest the cell cycle, preventing cancer cell proliferation. The inhibitory effects on the PI3K/Akt/mTOR pathway, a critical regulator of cell survival and growth, contribute significantly to its anti-tumor activity.

Metabolic Regulation and Anti-Diabetic Effects

Ursolic acid has been investigated for its potential to ameliorate metabolic disorders, including diabetes. It has been shown to improve glucose uptake and insulin sensitivity. The mechanism underlying these effects involves the modulation of the PI3K signaling pathway in adipocytes. Ursolic acid promotes glucose uptake in a dose-dependent manner by stimulating the PI3K pathway, leading to the translocation of GLUT4 to the cell membrane.

Quantitative Data

The following tables summarize the reported in vitro cytotoxic activities of ursolic acid and its derivatives against various cancer cell lines.

Table 1: In Vitro Cytotoxicity of Ursolic Acid

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| MCF-7 | Breast Cancer | 7.96 | 48 | |

| MDA-MB-231 | Breast Cancer | 9.02 | 48 | |

| HT-29 | Colon Cancer | 26 | 24 | |

| HT-29 | Colon Cancer | 20 | 48 | |

| HT-29 | Colon Cancer | 18 | 72 | |

| SK-MEL-24 | Melanoma | 25 | Not Specified | |

| NCI-H292 | Lung Cancer | ~12 | 48 | |

| TE-8 | Esophageal Squamous Cell Carcinoma | 39.01 | 48 | |

| TE-12 | Esophageal Squamous Cell Carcinoma | 29.65 | 48 | |

| MCF-7 | Breast Cancer | 20 | Not Specified |

Table 2: In Vitro Cytotoxicity of Ursolic Acid Derivatives

| Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |

| 3-O-acetylursolic acid | A375 | Melanoma | 32.4 | |

| Compound 14 (C-28 modified) | MGC-803 | Gastric Cancer | 2.50 | |

| Compound 14 (C-28 modified) | Bcap-37 | Breast Cancer | 9.24 | |

| Compound 15 (C-3 and C-28 modified) | HepG2 | Liver Cancer | 5.40 | |

| Compound 16 (hydroxamate derivative) | Various | Various | 2.5 - 6.4 | |

| Compound 54 (quinoline derivative) | MDA-MB-231 | Breast Cancer | 0.61 | |

| Compound 54 (quinoline derivative) | Hela | Cervical Cancer | 0.36 | |

| Compound 54 (quinoline derivative) | SMMC-7721 | Liver Cancer | 12.49 | |

| Azole-based thione derivative (Compound 18) | A549 | Lung Cancer | 11.25 | |

| Azole-based thione derivative (Compound 19) | A549 | Lung Cancer | 13.45 |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted from studies investigating the cytotoxic effects of ursolic acid and its derivatives on cancer cell lines.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80 µM) for 24, 48, or 72 hours. A vehicle control (DMSO) should be included.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Western Blot Analysis for Signaling Pathway Proteins

This protocol is designed to analyze the effect of this compound on the expression and phosphorylation of proteins in signaling pathways like PI3K/Akt and MAPK.

-

Cell Lysis: Treat cells with this compound for the desired time and then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, Akt, p-ERK, ERK, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

In Vivo Murine Model of Rheumatoid Arthritis

This protocol is based on a study evaluating the anti-inflammatory effects of this compound in a collagen-induced arthritis (CIA) model.

-

Induction of Arthritis: Emulsify bovine type II collagen with complete Freund's adjuvant and inject intradermally at the base of the tail of DBA/1J mice. Administer a booster injection of type II collagen emulsified with incomplete Freund's adjuvant 21 days later.

-

Compound Administration: Once arthritis is established, orally administer this compound (e.g., 10 mg/kg) daily for a specified period (e.g., 14 days). A vehicle control group and a positive control group (e.g., dexamethasone) should be included.

-

Clinical Assessment: Monitor the mice for clinical signs of arthritis, including paw swelling (measured with a caliper) and arthritis score, on a regular basis.

-

Histological and Radiological Analysis: At the end of the study, collect joint tissues for histological examination (H&E staining) to assess inflammation and cartilage/bone destruction. Perform micro-CT scans for radiological analysis of joint damage.

-

Immunological Analysis: Collect serum to measure levels of IgG1 and IgG2a. Isolate cells from draining lymph nodes to analyze T cell populations (Th1/Th17) by flow cytometry and cytokine production by ELISA.

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound.

Inhibition of NF-κB Signaling Pathway

Caption: this compound inhibits the NF-κB pathway by blocking IKK activation.

Modulation of PI3K/Akt Signaling Pathway

References

- 1. Ursolic acid inhibits nuclear factor-kappaB activation induced by carcinogenic agents through suppression of IkappaBalpha kinase and p65 phosphorylation: correlation with down-regulation of cyclooxygenase 2, matrix metalloproteinase 9, and cyclin D1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The effects of ursolic acid on cytokine production via the MAPK pathways in leukemic T-cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ursolic Acid Acetate as a Triterpenoid Compound

Audience: Researchers, Scientists, and Drug Development Professionals

Core Abstract

Ursolic acid acetate (UAA), also known as 3-O-acetylursolic acid, is a pentacyclic triterpenoid derived from the acetylation of ursolic acid (UA).[1] This naturally occurring compound and its parent molecule are found in various medicinal plants and fruits, including rosemary, apples, and holy basil.[1] UAA has garnered significant scientific interest for its diverse pharmacological activities, including potent anti-proliferative, anti-inflammatory, and antimalarial properties.[2][3] Mechanistically, it modulates multiple critical cellular signaling pathways, such as NF-κB, PI3K/Akt, and MAPK/ERK, making it a promising candidate for further investigation in oncology and inflammatory disease research.[2] This guide provides a comprehensive overview of its physicochemical properties, synthesis, biological activities, and detailed experimental protocols relevant to its study.

Physicochemical Properties

This compound is a white to off-white powder. It is characterized by the following properties:

| Property | Value | Reference |

| IUPAC Name | (3β)-3-(Acetyloxy)-urs-12-en-28-oic acid | |

| Synonyms | Acetylursolic acid, 3-Acetylursolic acid | |

| Molecular Formula | C₃₂H₅₀O₄ | |

| Molecular Weight | 498.74 g/mol | |

| Melting Point | 279-280 °C | |

| Boiling Point | 567.6±50.0 °C (Predicted) | |

| Density | 1.09±0.1 g/cm³ (Predicted) | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | |

| Storage | 2-8°C, in a well-closed container |

Synthesis and Isolation

This compound can be isolated from natural sources, such as the aerial roots of Ficus microcarpa, or more commonly, synthesized via the acetylation of its parent compound, ursolic acid.

Synthetic Workflow

A general workflow for the laboratory synthesis and purification of this compound is outlined below.

References

- 1. researchgate.net [researchgate.net]

- 2. Anti-inflammatory effects of ursolic acid-3-acetate on human synovial fibroblasts and a murine model of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physicochemical Properties of Ursolic Acid Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ursolic acid acetate, also known as acetylursolic acid, is a pentacyclic triterpenoid derived from ursolic acid.[1] Ursolic acid itself is a naturally occurring compound found in a wide variety of plants, including apples, rosemary, and thyme.[2][3] The acetylation of the hydroxyl group at the C-3 position of ursolic acid yields this compound, a modification that can alter its physicochemical properties and biological activities.[4] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and a summary of its biological activities.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and mechanism of action in biological systems. These properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C32H50O4 | [1] |

| Molecular Weight | 498.74 g/mol | |

| CAS Number | 7372-30-7 | |

| Appearance | White to off-white powder/solid | |

| Melting Point | 235-238 °C, 279-280 °C, 285 °C | |

| Boiling Point (Predicted) | 567.6±50.0 °C | |

| Density (Predicted) | 1.09±0.1 g/cm3 | |

| pKa (Predicted) | 4.67±0.70 | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | |

| In DMSO: 12 mg/mL (24.06 mM) | ||

| In Ethanol: 1 mg/ml | ||

| Storage Temperature | 2-8°C | |

| Specific Optical Rotation | [α]D = +64.89° (c = 0.86, CHCl3) |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through the acetylation of ursolic acid.

Materials:

-

Ursolic acid

-

Acetic anhydride

-

Pyridine

-

Triethylamine

-

4-Dimethylaminopyridine (DMAP)

-

Hexane

-

Ethyl acetate

-

Silica gel for column chromatography

Procedure:

-

Dissolve ursolic acid (e.g., 5.00 g, 10.96 mmol) in pyridine (80 mL).

-

Add acetic anhydride (2.60 mL, 26.00 mmol) and triethylamine (3.00 mL, 21.68 mmol) to the solution.

-

Add a catalytic amount of DMAP.

-

Allow the reaction to proceed for 12 hours at 25°C.

-

Perform an aqueous work-up to quench the reaction and remove water-soluble components.

-

Purify the crude product using silica gel column chromatography with a hexane/ethyl acetate (8:2) eluent.

-

Collect the fractions containing the desired product and concentrate under reduced pressure to yield this compound as a colorless solid.

Caption: Workflow for the synthesis and purification of this compound.

Characterization Methods

TLC is used to monitor the progress of the reaction and the purity of the final product.

Procedure:

-

Spot a small amount of the reaction mixture or purified product onto a silica gel TLC plate.

-

Develop the plate in a chamber containing a hexane/ethyl acetate (7:3) solvent system.

-

Visualize the spots under UV light or by staining (e.g., with anisaldehyde). The Rf value for this compound is reported to be 0.71 in this system.

HPLC is a quantitative method for determining the purity of this compound and for its quantification in various samples.

Procedure:

-

Prepare a stock solution of the sample in a suitable solvent (e.g., methanol).

-

Use a C18 reverse-phase column.

-

The mobile phase can be a mixture of methanol and water acidified to pH 3.5 with trifluoroacetic acid (TFA) (e.g., 88:12 v/v).

-

Set the flow rate to 1 mL/min.

-

Detection is typically performed at 210 nm.

Mass spectrometry is used to confirm the molecular weight of the synthesized compound.

Procedure:

-

Dissolve the sample in a suitable solvent (e.g., methanol).

-

Analyze using Electrospray Ionization (ESI).

-

Expected ions include [M+H]+ at m/z 499.1 and [M+Na]+ at m/z 521.3.

Caption: Logical workflow for the analytical characterization of this compound.

Biological Activities and Signaling Pathways

This compound has been reported to exhibit a range of biological activities, including cytotoxic, antimalarial, antitumor, and anticancer effects. It has also been shown to inhibit nitric oxide production and the enzymes acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). One of its identified molecular targets is the Plasmodium falciparum heat shock protein 90 (PfHsp90), with a reported KD of 8.16 μM. Its cytotoxic activity has been demonstrated against KB cells with an IC50 of 8.4 μM.

References

An In-depth Technical Guide to the Molecular Targets and Pathways of Ursolic Acid Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ursolic acid acetate (UAA), a derivative of the naturally occurring pentacyclic triterpenoid ursolic acid (UA), has garnered significant interest in the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the known molecular targets and signaling pathways modulated by UAA, with a focus on its anti-cancer, anti-inflammatory, and metabolic regulatory effects. Drawing from available preclinical data, this document summarizes quantitative metrics of UAA's activity, details relevant experimental protocols, and visualizes the intricate signaling cascades it influences. While much of the mechanistic understanding is extrapolated from its parent compound, ursolic acid, this guide consolidates the existing knowledge on UAA to facilitate further research and drug development endeavors.

Introduction

This compound (3β-acetoxy-urs-12-en-28-oic acid) is a lipophilic derivative of ursolic acid, a phytochemical found in numerous medicinal and edible plants. The addition of an acetate group can alter the pharmacokinetic and pharmacodynamic properties of the parent compound, potentially enhancing its bioavailability and therapeutic efficacy. UAA has demonstrated a range of biological activities, including cytotoxic, anti-inflammatory, and anti-malarial effects. Understanding the precise molecular targets and the signaling pathways through which UAA exerts its effects is crucial for its development as a potential therapeutic agent. This guide aims to provide a detailed technical resource for researchers exploring the pharmacological landscape of this compound.

Molecular Targets and Quantitative Data

This compound interacts with a variety of molecular targets to elicit its biological effects. While the data specifically for UAA is still emerging, studies on both UAA and its parent compound, ursolic acid (UA), provide valuable insights. The following tables summarize the available quantitative data for the biological activity of UAA and UA.

Table 1: Quantitative Data for this compound (UAA)

| Target/Assay | Cell Line/System | Method | Value | Reference |

| Cytotoxicity | KB (human oral cancer) | MTT Assay | IC50: 8.4 μM | [1](--INVALID-LINK--) |

| Anti-malarial Activity | Plasmodium falciparum (FcB1 strain) | Not Specified | IC50: 24.93 μM | [1](--INVALID-LINK--) |

| Binding Affinity | Plasmodium falciparum Hsp90 (PfHsp90) | Not Specified | KD: 8.16 μM | [1](--INVALID-LINK--) |

Table 2: Selected Quantitative Data for Ursolic Acid (UA) for Context

| Target/Assay | Cell Line/System | Method | Value | Reference |

| Cytotoxicity | HT-29 (human colon cancer) | MTT Assay | IC50 (24h): 26 μM | [2](--INVALID-LINK--) |

| Cytotoxicity | SK-Hep-1 (human liver cancer) | MTT Assay | IC50 (24h): 52.8 μM | [3](--INVALID-LINK--) |

| Cytotoxicity | Huh-7 (human liver cancer) | MTT Assay | IC50 (24h): 53.5 ± 1.05 μM | (--INVALID-LINK--) |

| Cytotoxicity | SK-MEL-24 (human melanoma) | Not Specified | IC50: 25 μM | (--INVALID-LINK--) |

| Human Leucocyte Elastase Inhibition | In vitro | Kinetic Analysis | Ki: 4-6 μM | (--INVALID-LINK--) |

Key Signaling Pathways

This compound, and more extensively its parent compound, have been shown to modulate several critical signaling pathways involved in cell proliferation, survival, inflammation, and metabolism.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and cell survival. Studies on UAA have demonstrated its ability to suppress this pathway. In a model of rheumatoid arthritis, UAA was shown to reduce the expression of inflammatory mediators by downregulating IKKα/β, IκBα, and NF-κB. Ursolic acid has been extensively reported to inhibit NF-κB activation induced by various stimuli by preventing the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of NF-κB.

Caption: UAA inhibits the NF-κB signaling pathway.

PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is common in many cancers. While direct quantitative data for UAA's effect on this pathway is limited, extensive research on ursolic acid demonstrates its inhibitory effects. UA has been shown to suppress the phosphorylation of Akt and mTOR, leading to the inhibition of downstream effectors involved in cell cycle progression and protein synthesis.

Caption: UAA's proposed inhibition of the PI3K/Akt/mTOR pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is involved in a wide range of cellular processes such as proliferation, differentiation, and apoptosis. Ursolic acid has been shown to modulate the MAPK pathway in various cancer cell lines. For instance, it can suppress the phosphorylation of ERK1/2 and p38 MAPK, leading to growth inhibition and apoptosis.

Caption: UAA's proposed modulation of the MAPK/ERK pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in the study of this compound and related compounds.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

96-well plates

-

Cell culture medium

-

This compound (UAA) stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

-

Prepare serial dilutions of UAA in culture medium and add 100 µL of each concentration to the respective wells. Include a vehicle control (e.g., DMSO) and a medium-only control.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully aspirate the medium containing MTT.

-

Add 150 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

6-well plates

-

Cell culture medium

-

This compound (UAA) stock solution

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat with various concentrations of UAA for the desired time.

-

Harvest the cells by trypsinization and collect the culture medium (containing detached apoptotic cells).

-

Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis of Signaling Proteins

This technique is used to detect and quantify specific proteins in a sample.

Materials:

-

Cell culture dishes

-

This compound (UAA) stock solution

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-NF-κB, anti-IκBα)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Treat cells with UAA as required.

-

Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Conclusion

This compound is a promising natural product derivative with demonstrated anti-cancer, anti-inflammatory, and other therapeutic potentials. Its mechanism of action involves the modulation of key signaling pathways, including NF-κB, PI3K/Akt/mTOR, and MAPK. While much of the detailed mechanistic data is derived from studies on its parent compound, ursolic acid, the available evidence for UAA suggests a similar, and in some cases, potentially enhanced, pharmacological profile. This technical guide provides a foundational resource for researchers in the field, summarizing the current state of knowledge and providing detailed protocols for further investigation. Future research should focus on elucidating the specific molecular targets of UAA and generating more quantitative data on its interaction with mammalian signaling pathways to fully realize its therapeutic potential.

References

- 1. Ursolic acid inhibits proliferation and induces apoptosis of HT-29 colon cancer cells by inhibiting the EGFR/MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ursolic acid inhibits proliferation and induces apoptosis of HT-29 colon cancer cells by inhibiting the EGFR/MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

The Discovery and Scientific Journey of Ursolic Acid Acetate: A Technical Guide

Introduction

Ursolic acid, a pentacyclic triterpenoid, was first identified in the epicuticular waxes of apples in 1920 and is widely distributed in various plants, including medicinal herbs and fruit peels.[1][2][3] Its acetylated derivative, ursolic acid acetate (3β-acetoxy-urs-12-en-28-oic acid), has garnered significant attention in the scientific community for its diverse and potent pharmacological activities.[4] While ursolic acid itself demonstrates a broad spectrum of biological effects, including anti-inflammatory, antioxidant, and anticancer properties, its derivatization into this compound has been a key strategy to potentially enhance its bioavailability and therapeutic efficacy.[5] This technical guide provides an in-depth exploration of the discovery, history, and research milestones of this compound, tailored for researchers, scientists, and professionals in drug development.

Discovery and Historical Milestones

The journey of this compound research is intrinsically linked to the initial discovery and characterization of its parent compound, ursolic acid. The subsequent acetylation of ursolic acid was a logical step in the chemical exploration of this natural product to modify its physicochemical properties and biological activity.

Table 1: Early Milestones in Ursolic Acid and this compound Research

| Milestone | Year | Key Findings | References |

| Discovery of Ursolic Acid | 1920 | Identified in the epicuticular waxes of apples. | |

| Initial Isolation and Purification | Not specified in results | Development of extraction and chromatographic techniques to isolate pure ursolic acid from plant sources. | |

| First Synthesis of this compound | Not specified in results | Chemical modification of the C-3 hydroxyl group of ursolic acid through acetylation. | |

| Early Investigations into Biological Activity | Not specified in results | Initial studies exploring the pharmacological potential of ursolic acid and its derivatives. |

Evolution of Research on Biological Activities

Research into the biological effects of this compound has expanded significantly over the years, revealing its potential in various therapeutic areas.

Anticancer Activity

Ursolic acid and its acetate derivative have been extensively studied for their anticancer properties. These compounds have been shown to inhibit the proliferation of various cancer cells, induce apoptosis (programmed cell death), and suppress tumor growth in preclinical models.

Table 2: In Vitro Cytotoxicity of Ursolic Acid and its Acetate Derivative

| Compound | Cell Line | Activity | IC50 / Concentration | Reference |

| This compound | KB cells | Cytotoxicity | 8.4 μM | |

| Ursolic Acid | Human breast cancer cells | Induces apoptosis and autophagy | 20 μM | |

| Ursolic Acid | Human colon cancer (SW480, LoVo) | Inhibits cell viability | 20 µM and 40 µM | |

| Ursolic Acid | Human lung cancer (A549, H1975) | Reduces proliferation, induces apoptosis | Not specified | |

| 3-O-acetylursolic acid | Melanoma (A375) | Cell cycle arrest at S phase | GI50 dose | |

| Ursolic Acid | Prostate cancer cells | Induces apoptosis | Not specified | |

| Ursolic Acid | Gastric cancer (BGC-803) | Increased apoptotic rate | Not specified |

Anti-inflammatory Effects

This compound has demonstrated significant anti-inflammatory properties. Studies have shown its ability to modulate key inflammatory pathways and reduce the production of pro-inflammatory mediators.

A study on a murine model of rheumatoid arthritis found that oral administration of ursolic acid-3-acetate (UAA) reduced clinical arthritis symptoms, paw thickness, and serum levels of IgG1 and IgG2a. UAA was found to downregulate IKKα/β, ΙκBα, and nuclear factor-κB (NF-κB), leading to a reduction in inflammatory mediators like cytokines and matrix metalloproteinases in joint tissue and synovial fibroblasts.

Table 3: Anti-inflammatory Effects of Ursolic Acid and its Acetate

| Compound | Model | Key Findings | Reference |

| Ursolic acid-3-acetate | Collagen-induced arthritis (murine model) | Reduced clinical symptoms, paw thickness, and inflammatory markers. | |

| Ursolic acid-3-acetate | Human synovial fibroblasts | Reduced expression of inflammatory mediators. | |

| Ursolic Acid | Animal and in vitro models | Significantly reduced levels of IL-1β, IL-6, and TNF-α. |

Metabolic Regulation

Research has highlighted the potential of ursolic acid and its derivatives in managing metabolic disorders. Studies have shown improvements in insulin sensitivity, glucose metabolism, and body weight regulation.

A clinical trial involving patients with metabolic syndrome demonstrated that daily administration of 150 mg of ursolic acid for 12 weeks resulted in a significant reduction in body weight, BMI, waist circumference, and fasting glucose, along with improved insulin sensitivity.

Table 4: Effects of Ursolic Acid on Metabolic Parameters

| Parameter | Study Population | Dosage | Duration | Outcome | Reference |

| Body Weight | Metabolic syndrome patients | 150 mg/day | 12 weeks | Significant decrease (75.7 ± 11.5 kg vs. 71 ± 11 kg) | |

| Fasting Glucose | Metabolic syndrome patients | 150 mg/day | 12 weeks | Significant decrease (6.0 ± 0.5 mmol/L vs. 4.7 ± 0.4 mmol/L) | |

| Insulin Sensitivity | Metabolic syndrome patients | 150 mg/day | 12 weeks | Significant increase (Matsuda index: 3.1 ± 1.1 vs. 4.2 ± 1.2) | |

| Glucose Uptake | 3T3-L1 adipocytes | 2.5, 5, 10 µM | Not specified | Dose-dependent increase (17%, 29%, 35% respectively) |

Key Experimental Methodologies

The following protocols represent common experimental procedures used in the research of ursolic acid and its acetate derivative.

Protocol 1: Isolation and Purification of Ursolic Acid from Plant Material

-

Extraction: Powdered plant material (e.g., leaves of Eucalyptus grandis) is subjected to extraction using a suitable solvent, such as ethanol, often with a Soxhlet apparatus.

-

Fractionation: The crude extract is then partitioned with solvents of varying polarity.

-

Column Chromatography: The desired fraction is subjected to column chromatography on silica gel. A gradient elution system, for example, with hexane and ethyl acetate, is used to separate the compounds.

-

Monitoring and Pooling: Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar Rf values and showing a single spot are pooled together.

-

Crystallization: The pooled fractions are concentrated, and the resulting solid is recrystallized from a solvent like methanol to obtain pure ursolic acid.

-

Characterization: The structure of the isolated compound is confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Protocol 2: Synthesis of this compound

-

Reaction Setup: Ursolic acid is dissolved in pyridine.

-

Acetylation: Acetic anhydride is added to the solution, followed by triethylamine and a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Reaction Conditions: The reaction mixture is stirred at room temperature for a specified period (e.g., 12 hours).

-

Workup: The reaction is quenched, followed by an aqueous workup to remove reagents and byproducts.

-

Purification: The crude product is purified by silica gel column chromatography using a solvent system such as hexane/ethyl acetate to yield pure this compound.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Cancer cells (e.g., 3 x 10³ cells/well) are seeded into a 96-well plate and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are then treated with various concentrations of this compound (or ursolic acid) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24-48 hours).

-

MTT Addition: After incubation, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for a few hours (e.g., 4 hours) at 37°C.

-

Formazan Solubilization: The medium is removed, and a solvent like DMSO is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 590 nm) using a microplate reader. The cell viability is calculated relative to the control group.

Protocol 4: Western Blot Analysis

-

Protein Extraction: Cells or tissues are lysed to extract total protein.

-

Protein Quantification: The protein concentration is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is blocked to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., p-Akt, NF-κB, Bax, Bcl-2).

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Protocol 5: Flow Cytometry for Apoptosis Analysis

-

Cell Treatment: Cells are treated with the test compound for a specified time.

-

Cell Harvesting: Both adherent and floating cells are collected.

-

Staining: Cells are stained with Annexin V-FITC (or another fluorochrome) and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V positive cells are considered apoptotic, while PI positive cells are considered necrotic or late apoptotic.

Signaling Pathways and Mechanisms of Action

This compound and its parent compound exert their biological effects by modulating various intracellular signaling pathways.

Experimental Workflow

The general workflow for investigating this compound, from its source to biological evaluation, is depicted below.

Caption: Workflow for the isolation, synthesis, and evaluation of this compound.

Anti-inflammatory Signaling: NF-κB Pathway

Ursolic acid and its derivatives are known to inhibit the NF-κB signaling pathway, a key regulator of inflammation. By preventing the activation of IKK and the subsequent degradation of IκBα, they block the translocation of NF-κB into the nucleus, thereby reducing the expression of pro-inflammatory genes.

Caption: Inhibition of the NF-κB inflammatory pathway by this compound.

Metabolic and Proliferation Signaling: PI3K/Akt Pathway

The PI3K/Akt pathway is crucial for cell growth, proliferation, and glucose metabolism. Ursolic acid has been shown to modulate this pathway. In cancer cells, it can inhibit Akt phosphorylation, leading to decreased proliferation and survival. Conversely, in adipocytes, it can activate this pathway to promote glucose uptake.

Caption: Dual role of ursolic acid in modulating the PI3K/Akt signaling pathway.

Apoptosis Induction Pathway

Ursolic acid and its acetate derivative can induce apoptosis in cancer cells by modulating the expression of Bcl-2 family proteins and activating caspases. They typically cause a downregulation of the anti-apoptotic protein Bcl-2 and an upregulation of the pro-apoptotic protein Bax, leading to the activation of caspase-9 and caspase-3, and ultimately, cell death.

Caption: Mechanism of apoptosis induction by this compound in cancer cells.

Conclusion and Future Outlook

The research journey of this compound, from its origins as a derivative of a natural product to a molecule with demonstrated preclinical efficacy, highlights its significant therapeutic potential. The accumulated evidence strongly supports its roles as an anticancer, anti-inflammatory, and metabolic-regulating agent. However, despite these promising findings, challenges related to its low water solubility and bioavailability remain, which may limit its clinical applications.

Future research should focus on the development of novel formulations and delivery systems to enhance the bioavailability of this compound. Further chemical modifications of its structure could also lead to the discovery of new derivatives with improved potency and selectivity. As our understanding of its molecular mechanisms deepens, this compound and its analogs will continue to be promising candidates for the development of new therapies for a range of human diseases.

References

- 1. Recent studies on ursolic acid and its biological and pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ursolic acid - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Ursolic Acid and Its Derivatives as Bioactive Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ursolic Acid-Based Derivatives as Potential Anti-Cancer Agents: An Update - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Ursolic Acid Acetate: In Vitro Experimental Protocols and Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ursolic acid, a pentacyclic triterpenoid, and its derivatives like ursolic acid acetate, are of significant interest in biomedical research due to their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[1][2] In vitro studies have demonstrated that ursolic acid can modulate various signaling pathways, leading to the inhibition of cancer cell proliferation, induction of apoptosis, and cell cycle arrest.[1][3][4] This document provides detailed application notes and protocols for key in vitro experiments to investigate the biological effects of this compound.

Data Presentation: Summary of In Vitro Effects

The following table summarizes the quantitative data on the effects of ursolic acid and its derivatives from various in vitro studies.

| Cell Line | Assay | Compound | Concentration | Effect | Reference |

| MCF-7 (Breast Cancer) | MTT Assay | Ursolic Acid | 37 µM | IC50 after 24 hours | |

| TE-8 (Esophageal Cancer) | MTT Assay | Ursolic Acid | 39.01 µM | IC50 after 48 hours | |

| TE-12 (Esophageal Cancer) | MTT Assay | Ursolic Acid | 29.65 µM | IC50 after 48 hours | |

| A375 (Melanoma) | Cell Cycle Analysis | 3-O-Acetylursolic Acid | GI50 | S phase arrest | |

| A375 (Melanoma) | Caspase-3/7 Assay | Ursolic Acid & Acetate | GI50 | 1.8-fold increase at 48h | |

| HaCaT (Keratinocytes) | Apoptosis Assay | Ursolic Acid | >10 µM | 30-40% apoptotic cells | |

| SW-480 (Colon Cancer) | Cell Cycle Analysis | Ursolic Acid | Not specified | S phase arrest | |

| A549 (Lung Cancer) | Apoptosis Assay | Ursolic Acid | 80 µM | ~16% apoptotic cells | |

| HaCaT (Keratinocytes) | Cell Cycle Analysis | Ursolic Acid | Not specified | G1 phase arrest | |

| HepG2 (Liver Cancer) | Apoptosis Assay | Compound 14 (UA derivative) | Dose-dependent | S phase arrest |

Key Signaling Pathways Modulated by Ursolic Acid

Ursolic acid has been shown to modulate several critical signaling pathways involved in cell survival, proliferation, and inflammation.

Caption: this compound signaling pathways.

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of this compound on cell viability and to determine its cytotoxic concentration.

Caption: MTT assay experimental workflow.

Materials:

-

Cells of interest

-

Complete culture medium

-

96-well tissue culture plates

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.

-

Treatment: After 24 hours of incubation, remove the medium and add 100 µL of medium containing various concentrations of this compound to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability using the following formula:

-

% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cells of interest

-

6-well tissue culture plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described in the MTT assay protocol.

-

Cell Harvesting: After treatment, harvest the cells by trypsinization. Collect both adherent and floating cells.

-

Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Materials:

-

Cells of interest

-

6-well tissue culture plates

-

This compound

-

PBS

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

Protocol:

-

Cell Seeding and Treatment: Seed and treat cells with this compound as previously described.

-

Cell Harvesting: Harvest cells by trypsinization.

-

Washing: Wash the cells with ice-cold PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution. Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the DNA content of the cells using a flow cytometer. The data will be displayed as a histogram, from which the percentage of cells in each phase of the cell cycle can be determined.

Western Blotting

This technique is used to detect specific proteins and analyze their expression levels, which is crucial for studying signaling pathways.

Caption: Western blotting experimental workflow.

Materials:

-

Treated cells

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against p-Akt, Akt, NF-κB, Bcl-2, Bax, Caspase-3, GAPDH)

-

HRP-conjugated secondary antibodies

-

TBST (Tris-buffered saline with 0.1% Tween 20)

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Protein Extraction: Lyse the treated cells with RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each sample using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95°C for 5 minutes to denature the proteins.

-

SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities using image analysis software and normalize to a loading control like GAPDH.

Conclusion

The provided protocols offer a comprehensive framework for the in vitro investigation of this compound. These experiments will enable researchers to elucidate its mechanisms of action, particularly in the context of cancer and inflammatory diseases. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data, contributing to the advancement of drug discovery and development.

References

- 1. Ursolic Acid-Based Derivatives as Potential Anti-Cancer Agents: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer effect of ursolic acid via mitochondria-dependent pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ursolic acid: a natural modulator of signaling networks in different cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ursolic Acid Regulates Cell Cycle and Proliferation in Colon Adenocarcinoma by Suppressing Cyclin B1 - PMC [pmc.ncbi.nlm.nih.gov]

Ursolic Acid Acetate: In Vivo Applications and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Application Note: Ursolic acid acetate (UAA), a derivative of the naturally occurring pentacyclic triterpenoid ursolic acid, has garnered significant interest for its therapeutic potential. In vivo animal models have been instrumental in elucidating its pharmacological activities, particularly its potent anti-inflammatory and antioxidant properties. This document provides a comprehensive overview of the in vivo applications of this compound, supported by detailed experimental protocols and summaries of quantitative data. While research on this compound is ongoing, this compilation serves as a valuable resource for designing and executing preclinical studies to explore its full therapeutic utility.

I. Therapeutic Applications and In Vivo Efficacy

This compound has been primarily investigated for its anti-inflammatory effects, with notable success in animal models of rheumatoid arthritis. Furthermore, studies have highlighted its antioxidant capabilities. While in vivo data for other therapeutic areas are limited for UAA itself, extensive research on its parent compound, ursolic acid (UA), suggests potential applications in cancer, neuroprotection, and metabolic disorders.

Anti-inflammatory Effects: Rheumatoid Arthritis

In a collagen-induced arthritis (CIA) mouse model, oral administration of this compound has been shown to significantly alleviate the clinical symptoms of rheumatoid arthritis.[1]

Table 1: Effects of this compound in a Collagen-Induced Arthritis Mouse Model [1]

| Parameter | Treatment Group (UAA) | Dose | Outcome |

| Arthritis Score | CIA Mice | 1, 5, 25 mg/kg | Dose-dependent decrease in clinical arthritis symptoms. |

| Paw Thickness | CIA Mice | 1, 5, 25 mg/kg | Significant reduction in paw swelling. |

| Histological Changes | CIA Mice | 1, 5, 25 mg/kg | Attenuation of synovial inflammation and cartilage destruction. |

| Radiological Changes | CIA Mice | 1, 5, 25 mg/kg | Reduced bone erosion. |

| Serum IgG1 and IgG2a | CIA Mice | 1, 5, 25 mg/kg | Decreased levels of collagen-specific antibodies. |

| Inflammatory Cytokines | CIA Mice | 1, 5, 25 mg/kg | Reduced production of pro-inflammatory cytokines in draining lymph nodes. |

| MMP-1/3 Expression | CIA Mice | 1, 5, 25 mg/kg | Decreased expression of matrix metalloproteinases in knee joint tissue. |

Antioxidant Effects

This compound has demonstrated significant antioxidant properties in a streptozotocin-induced oxidative stress model in Wistar albino rats.[2]

Table 2: Antioxidant Effects of this compound in a Rat Model of Oxidative Stress [2]

| Parameter | Treatment Group (UAA) | Duration | Outcome |

| Thiobarbituric Acid Reactive Substances (TBARS) | Wistar Albino Rats | 14 days | Marked decrease in TBARS levels, indicating reduced lipid peroxidation. |

| Glutathione (GSH) | Wistar Albino Rats | 14 days | Substantial increase in the level of this endogenous antioxidant. |

| Superoxide Dismutase (SOD) | Wistar Albino Rats | 14 days | Significant enhancement in the activity of this antioxidant enzyme. |

| Catalase (CAT) | Wistar Albino Rats | 14 days | Increased activity of this key antioxidant enzyme. |

| Glutathione Peroxidase (GPx) | Wistar Albino Rats | 14 days | Enhanced activity of this important antioxidant enzyme. |

II. Signaling Pathways

This compound exerts its therapeutic effects by modulating key signaling pathways involved in inflammation and cellular responses.

NF-κB Signaling Pathway in Inflammation

This compound has been shown to suppress the NF-κB signaling pathway, a critical regulator of inflammatory responses.[1] Downregulation of this pathway leads to a reduction in the expression of pro-inflammatory cytokines and mediators.

References

Application Notes and Protocols for Ursolic Acid Acetate in Cancer Cell Line Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ursolic acid, a pentacyclic triterpenoid found in various medicinal plants, and its derivatives have garnered significant interest in oncology research for their anti-inflammatory, antioxidative, and anticarcinogenic properties.[1] Ursolic acid acetate, a modified form of ursolic acid, is being investigated for its potential as an anticancer agent. These application notes provide a summary of the mechanisms of action of ursolic acid and its acetate derivative in cancer cell lines, along with detailed protocols for key in vitro assays. The information presented is intended to guide researchers in designing and conducting experiments to evaluate the anticancer effects of this compound.

Mechanism of Action

Ursolic acid and its derivatives exert their anticancer effects by modulating multiple signaling pathways involved in cell proliferation, apoptosis, and inflammation. The primary mechanisms include the induction of apoptosis (programmed cell death) and the inhibition of critical cell survival pathways.

Key Signaling Pathways Affected:

-

PI3K/Akt Signaling Pathway: Ursolic acid has been shown to suppress the phosphatidylinositol-3-kinase (PI3K)/protein kinase B (Akt) pathway.[1][2] This pathway is crucial for cell survival, proliferation, and growth. By inhibiting PI3K and the subsequent phosphorylation of Akt, ursolic acid can lead to the downregulation of anti-apoptotic proteins and cell cycle arrest.[1]

-

NF-κB Signaling Pathway: The nuclear factor-kappa B (NF-κB) pathway is a key regulator of inflammation and cell survival. Ursolic acid has been demonstrated to inhibit the activation of NF-κB.[3] This inhibition prevents the transcription of genes involved in cell proliferation, angiogenesis, and metastasis.

-

Apoptosis Induction: Ursolic acid induces apoptosis through both intrinsic and extrinsic pathways. It can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, leading to the activation of caspases, which are the executive enzymes of apoptosis.

Data Presentation

The following tables summarize the cytotoxic effects of ursolic acid and its acetate derivative on various cancer cell lines.

Table 1: Cytotoxicity of Ursolic Acid in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50/GI50 Value (µM) | Exposure Time (h) | Assay |

| T47D | Breast Cancer | 231 µg/mL | Not Specified | SRB |

| MCF-7 | Breast Cancer | 221 µg/mL | Not Specified | SRB |

| MDA-MB-231 | Breast Cancer | 239 µg/mL | Not Specified | SRB |

| SUM149PT | Breast Cancer | 8-10 | 48 | SRB |

| HCC1937 | Breast Cancer | 8-10 | 48 | SRB |

| H460 | Non-Small Cell Lung Cancer | >50 | 72 | CellTiter-Blue |

| H322 | Non-Small Cell Lung Cancer | >50 | 72 | CellTiter-Blue |

| TE-8 | Esophageal Squamous Cell Carcinoma | 39.01 | 48 | MTT |

| TE-12 | Esophageal Squamous Cell Carcinoma | 29.65 | 48 | MTT |

| A549 | Non-Small Cell Lung Cancer | ~20 (at 24h) | 24 | MTT |

| H460 | Non-Small Cell Lung Cancer | ~30 (at 24h) | 24 | MTT |

| SW480 | Colon Cancer | 10-60 (dose-dependent inhibition) | 48 | MTT |

| LoVo | Colon Cancer | 10-60 (dose-dependent inhibition) | 48 | MTT |

Table 2: Cytotoxicity of 3-O-Acetylursolic Acid (this compound) in Melanoma Cells

| Cell Line | Cancer Type | GI50 Value (µM) | Exposure Time (h) | Assay |

| A375 | Melanoma | 32 | 48 | SRB |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow cells to attach.

-

Prepare serial dilutions of this compound in complete culture medium. The final concentration of DMSO should be less than 0.1%.

-

Remove the medium from the wells and add 100 µL of the prepared this compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis induced by this compound using flow cytometry.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired time.

-

Harvest the cells, including both adherent and floating cells.

-

Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Western Blot Analysis for Apoptosis-Related Proteins (Bax and Bcl-2)

This protocol is for detecting changes in the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.

Materials:

-

Cancer cell line of interest

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-Bax, anti-Bcl-2, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound for the desired time.

-

Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control (β-actin).

Visualizations

Caption: Signaling pathway of this compound in cancer cells.

Caption: General experimental workflow for studying this compound.

References

Application Notes and Protocols: Ursolic Acid Acetate as an Anti-inflammatory Agent

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ursolic Acid (UA), a natural pentacyclic triterpenoid, is recognized for a variety of pharmacological effects, including anti-inflammatory, antioxidant, and anti-proliferative properties.[1] Its derivative, Ursolic Acid Acetate (UAA), has been specifically investigated for its potential in treating inflammatory conditions like rheumatoid arthritis.[2] This document provides a summary of the current research on UAA as an anti-inflammatory agent, focusing on its mechanism of action, quantitative efficacy, and detailed protocols for its evaluation in preclinical models. The primary mechanism involves the downregulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory responses.[2][3]

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

Ursolic Acid and its derivatives exert their anti-inflammatory effects primarily by suppressing the NF-κB signaling pathway.[2] Inflammatory stimuli, such as Tumor Necrosis Factor-alpha (TNF-α) or lipopolysaccharide (LPS), typically trigger the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This process frees NF-κB (a heterodimer, commonly p65/p50) to translocate into the nucleus, where it binds to DNA and initiates the transcription of various pro-inflammatory genes, including those for cytokines (TNF-α, IL-6, IL-1β), chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

This compound has been shown to inhibit this cascade by preventing the phosphorylation of IKKα/β and the subsequent phosphorylation and degradation of IκBα. This action effectively sequesters NF-κB in the cytoplasm, preventing the transcription of pro-inflammatory mediators and thereby reducing the inflammatory response.

Data Presentation: Quantitative Effects of Ursolic Acid & Derivatives

The following tables summarize the quantitative anti-inflammatory effects of Ursolic Acid (UA) and this compound (UAA) from various in vitro and in vivo studies.

Table 1: In Vitro Anti-inflammatory Activity of Ursolic Acid and its Derivatives

| Compound | Cell Type / Model | Stimulus | Concentration | Effect | Reference |

| UAA | RA Synovial Fibroblasts | TNF-α | Not Specified | Reduced expression of inflammatory mediators (cytokines, MMP-1/3) | |

| UA | Jurkat T-cells | PMA/PHA | IC50 = 32.5 µM | Inhibited cell growth | |

| UA | Jurkat T-cells | PMA/PHA | < 32.5 µM | Suppressed IL-2 and TNF-α production in a concentration-dependent manner | |

| UA | BGC-823 Gastric Cells | LPS (1 µg/mL) | 50 µmol/L | Markedly decreased mRNA levels of IL-1β, IL-6, TNF-α, and CCL-2 | |

| UA | RAW 264.7 Macrophages | LPS | Not Specified | Reduced NO, NF-κB, and TNF production | |

| UA | Peritoneal Macrophages | LPS | Not Specified | Decreased secretion of TNF-α, IL-6, and IL-1β | |

| UA | Splenic Macrophages | LPS | 5 µM | Completely inhibited secretion of IL-6, IL-1β, and TNF-α | |

| UA | Purified CD4+ T cells | anti-CD3/CD28 | 5 µM | Completely inhibited secretion of IL-2, IL-4, IL-6, and IFN-γ |